
tert-Butyl 4-iodobutanoate
Overview
Description
tert-Butyl 4-iodobutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality and an iodine atom on the butanoate chain. This compound is often used in organic synthesis due to its reactivity and the presence of the iodine atom, which can be easily substituted in various chemical reactions.
Mechanism of Action
Target of Action
Tert-Butyl 4-iodobutanoate is an organic intermediate
Result of Action
It has been reported that 4-iodobutanoic acid tert-butyl ester can be used as an intermediate in the synthesis of other compounds , suggesting that it may have a role in chemical transformations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reactivity of the iodine atom in the compound can be affected by temperature and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodobutanoate can be synthesized through several methods. One common method involves the reaction of 4-iodobutyric acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and alkoxide ions. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents, and the reactions are typically performed in aqueous or mixed solvent systems.
Major Products Formed:
Substitution Reactions: The major products are the substituted esters, where the iodine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-iodobutanoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and functional group compatibility.
Biological Studies: It is used in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
tert-Butyl 4-bromobutanoate: Similar to tert-Butyl 4-iodobutanoate but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
tert-Butyl 4-chlorobutanoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analogue due to the lower leaving group ability of chlorine.
tert-Butyl 4-fluorobutanoate: Contains a fluorine atom instead of iodine. It is the least reactive among the halogenated analogues due to the strong carbon-fluorine bond.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPIDVCNQGZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497271 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-78-1 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
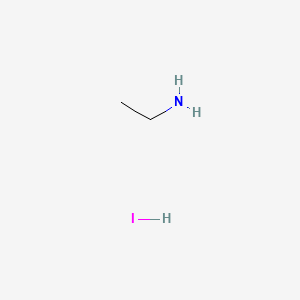
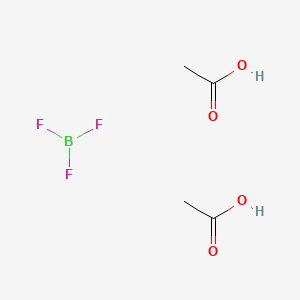

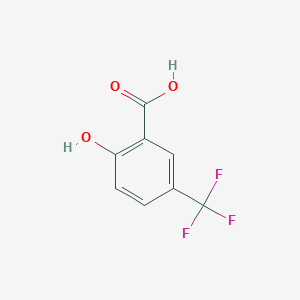
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
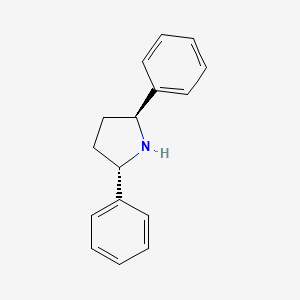


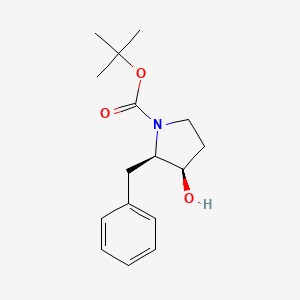
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)


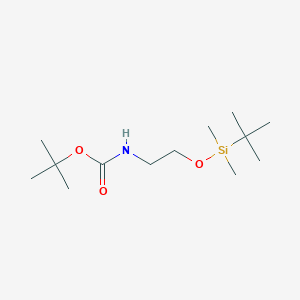
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
